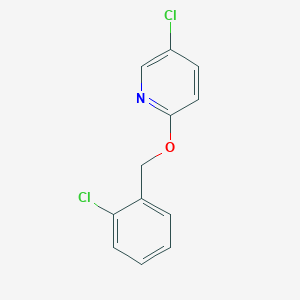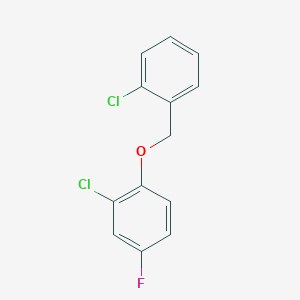![molecular formula C17H17Cl2N5S B275797 N-(3,4-dichlorobenzyl)-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine](/img/structure/B275797.png)
N-(3,4-dichlorobenzyl)-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-dichlorobenzyl)-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine, also known as DPA, is a chemical compound that has been extensively studied for its potential use in scientific research. DPA is a member of the tetrazole family of compounds, which have been shown to have a wide range of biological activities. In
作用机制
The mechanism of action of N-(3,4-dichlorobenzyl)-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine is not fully understood, but it is believed to involve the modulation of oxidative stress and inflammation pathways. N-(3,4-dichlorobenzyl)-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, which can help to reduce oxidative stress in cells. Additionally, N-(3,4-dichlorobenzyl)-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, which can help to reduce inflammation in the body.
Biochemical and Physiological Effects:
N-(3,4-dichlorobenzyl)-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine has been shown to have a wide range of biochemical and physiological effects. In addition to its neuroprotective properties, N-(3,4-dichlorobenzyl)-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties. N-(3,4-dichlorobenzyl)-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine has also been shown to have a positive effect on glucose metabolism, which could make it a potential treatment for diabetes.
实验室实验的优点和局限性
One of the main advantages of using N-(3,4-dichlorobenzyl)-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine in lab experiments is its high solubility in water, which makes it easy to work with. Additionally, N-(3,4-dichlorobenzyl)-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine has been shown to have low toxicity, which makes it a safe choice for use in animal studies. However, one limitation of using N-(3,4-dichlorobenzyl)-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine in lab experiments is its high cost, which can make it difficult to use in large-scale studies.
未来方向
There are many potential future directions for research on N-(3,4-dichlorobenzyl)-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine. One area of research could focus on the development of new synthetic methods for N-(3,4-dichlorobenzyl)-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine, which could help to reduce the cost of the compound. Additionally, future studies could explore the potential of N-(3,4-dichlorobenzyl)-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Finally, future studies could explore the potential of N-(3,4-dichlorobenzyl)-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine as a treatment for diabetes, given its positive effect on glucose metabolism.
Conclusion:
In conclusion, N-(3,4-dichlorobenzyl)-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine is a highly promising chemical compound that has a wide range of potential applications in scientific research. Its neuroprotective properties, anti-inflammatory, anti-cancer, and anti-microbial properties, and positive effect on glucose metabolism make it a valuable tool for researchers in many different fields. While there are some limitations to using N-(3,4-dichlorobenzyl)-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine in lab experiments, its many advantages make it a valuable tool for scientific research.
合成方法
N-(3,4-dichlorobenzyl)-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine can be synthesized through a multi-step process that involves the reaction of 3,4-dichlorobenzylamine with thioacetic acid, followed by the reaction of the resulting product with 1-phenyl-1H-tetrazole-5-thiol. The final product is obtained through the reaction of this intermediate with propan-1-amine. The synthesis method of N-(3,4-dichlorobenzyl)-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine has been extensively studied and optimized, resulting in a highly efficient and reproducible process.
科学研究应用
N-(3,4-dichlorobenzyl)-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine has been shown to have a wide range of potential applications in scientific research. One of the most promising areas of research is in the field of neuroscience, where N-(3,4-dichlorobenzyl)-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine has been shown to have neuroprotective properties. Studies have shown that N-(3,4-dichlorobenzyl)-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine can protect neurons from oxidative stress and inflammation, which are key factors in the development of neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
分子式 |
C17H17Cl2N5S |
|---|---|
分子量 |
394.3 g/mol |
IUPAC 名称 |
N-[(3,4-dichlorophenyl)methyl]-3-(1-phenyltetrazol-5-yl)sulfanylpropan-1-amine |
InChI |
InChI=1S/C17H17Cl2N5S/c18-15-8-7-13(11-16(15)19)12-20-9-4-10-25-17-21-22-23-24(17)14-5-2-1-3-6-14/h1-3,5-8,11,20H,4,9-10,12H2 |
InChI 键 |
VIMOXBPEQPXMLK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SCCCNCC3=CC(=C(C=C3)Cl)Cl |
规范 SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SCCCNCC3=CC(=C(C=C3)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl 2-{[4-(trifluoromethyl)benzyl]oxy}benzoate](/img/structure/B275715.png)
![Methyl 2-[(3-chlorobenzyl)oxy]-4-methoxybenzoate](/img/structure/B275718.png)


![Methyl 2-(acetylamino)-5-{[3-(trifluoromethyl)benzyl]oxy}benzoate](/img/structure/B275724.png)


![1-Bromo-2-[(4-chlorobenzyl)oxy]-3-nitrobenzene](/img/structure/B275729.png)
![1-Bromo-2-[(3-chlorobenzyl)oxy]-3-nitrobenzene](/img/structure/B275730.png)
![1-Bromo-2-[(2-chlorobenzyl)oxy]-3-nitrobenzene](/img/structure/B275731.png)
![1-Bromo-4-nitro-2-{[3-(trifluoromethyl)benzyl]oxy}benzene](/img/structure/B275732.png)
![1-Bromo-4-nitro-2-{[2-(trifluoromethyl)benzyl]oxy}benzene](/img/structure/B275733.png)
![1-Bromo-2-[(3-chlorobenzyl)oxy]-4-nitrobenzene](/img/structure/B275734.png)
